
4,4'-Bis((4-(diethylamino)-2-methylphenyl)azo)azobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] is a complex organic compound known for its unique structure and properties. It is characterized by the presence of azo groups (-N=N-) and phenylene rings, which contribute to its stability and reactivity. This compound is often used in various industrial and research applications due to its ability to undergo specific chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] typically involves the reaction of aniline derivatives with nitrous acid to form diazonium salts. These salts are then coupled with N,N-diethyl-3-methylbenzenamine under controlled conditions to form the desired azo compound. The reaction conditions often include maintaining a low temperature to prevent decomposition and using acidic or basic catalysts to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: The phenylene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenylene rings.
Applications De Recherche Scientifique
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] involves the interaction of its azo groups with various molecular targets. The compound can form free radicals upon decomposition, which can then participate in radical polymerization reactions. The phenylene rings provide stability to the molecule, allowing it to interact with specific enzymes and proteins in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Azobis(4-cyanovaleric acid)
- 4,4’-Azobis(4-cyanopentanoic acid)
- 4,4’-Azobis(isobutyronitrile)
Uniqueness
4,4’-[Azobis(4,1-phenyleneazo)]bis[N,N-diethyl-3-methylbenzenamine] is unique due to its specific structure, which includes both azo groups and phenylene rings. This combination provides the compound with distinct reactivity and stability, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
69432-33-3 |
|---|---|
Formule moléculaire |
C34H40N8 |
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
4-[[4-[[4-[[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C34H40N8/c1-7-41(8-2)31-19-21-33(25(5)23-31)39-37-29-15-11-27(12-16-29)35-36-28-13-17-30(18-14-28)38-40-34-22-20-32(24-26(34)6)42(9-3)10-4/h11-24H,7-10H2,1-6H3 |
Clé InChI |
LGBKDJSCWHMGCN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=C(C=C(C=C4)N(CC)CC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


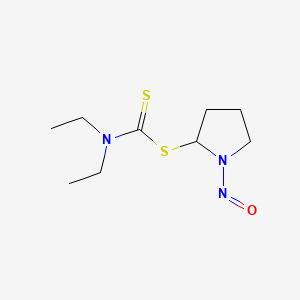
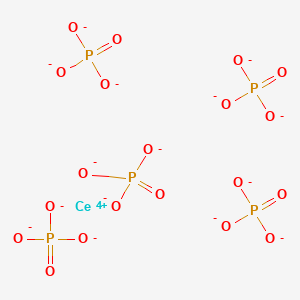
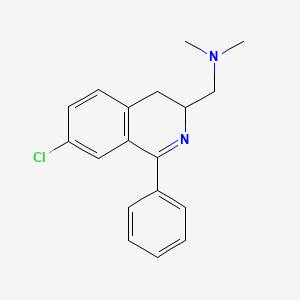
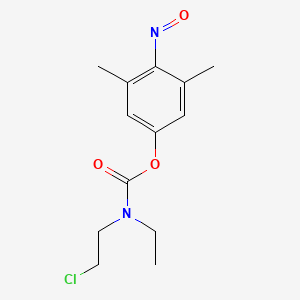

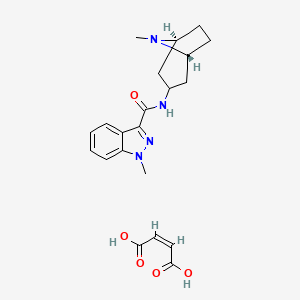
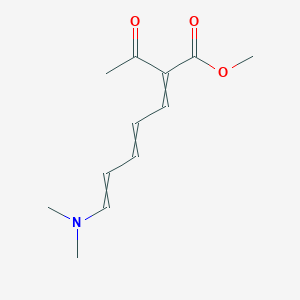
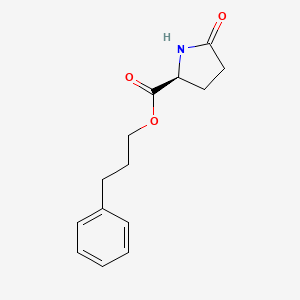
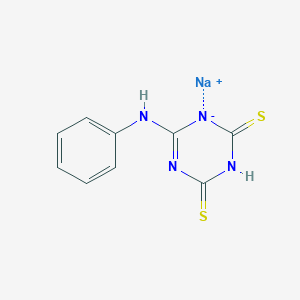
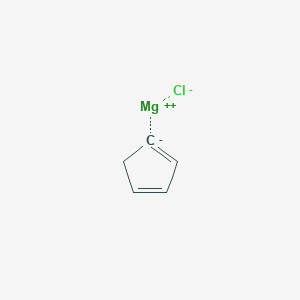

![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
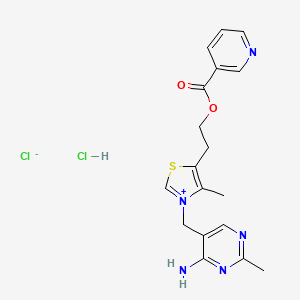
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)
